
2-Phenyl-1,3-dioxa-2lambda~5~-phosphacyclopentadecan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-1,3-dioxa-2lambda~5~-phosphacyclopentadecan-2-one is a complex organic compound that belongs to the class of phosphacyclopentadecanes. This compound is characterized by its unique structure, which includes a phosphorus atom integrated into a cyclic framework. The presence of the phosphorus atom imparts distinctive chemical properties to the compound, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,3-dioxa-2lambda~5~-phosphacyclopentadecan-2-one typically involves the reaction of phenylphosphonic dichloride with a suitable diol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the cyclic structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenyl-1,3-dioxa-2lambda~5~-phosphacyclopentadecan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphacyclopentadecanes.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-1,3-dioxa-2lambda~5~-phosphacyclopentadecan-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Phenyl-1,3-dioxa-2lambda~5~-phosphacyclopentadecan-2-one involves its interaction with specific molecular targets. The phosphorus atom in the compound can form strong bonds with various biological molecules, leading to inhibition of enzyme activity or alteration of cellular processes. The compound’s cyclic structure allows it to fit into specific binding sites, enhancing its efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenyl-1,3-dioxan-5-ol: A structurally similar compound with a different functional group.
Phenylphosphonic acid: Contains a phosphorus atom but lacks the cyclic structure.
Triphenylphosphine: A common phosphorus-containing compound used in organic synthesis.
Uniqueness
2-Phenyl-1,3-dioxa-2lambda~5~-phosphacyclopentadecan-2-one is unique due to its cyclic structure and the presence of both oxygen and phosphorus atoms within the ring. This combination imparts distinctive chemical reactivity and biological activity, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
174586-65-3 |
|---|---|
Molekularformel |
C18H29O3P |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
2-phenyl-1,3-dioxa-2λ5-phosphacyclopentadecane 2-oxide |
InChI |
InChI=1S/C18H29O3P/c19-22(18-14-10-9-11-15-18)20-16-12-7-5-3-1-2-4-6-8-13-17-21-22/h9-11,14-15H,1-8,12-13,16-17H2 |
InChI-Schlüssel |
ASQRWIYKJYGDFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCCCCOP(=O)(OCCCCC1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



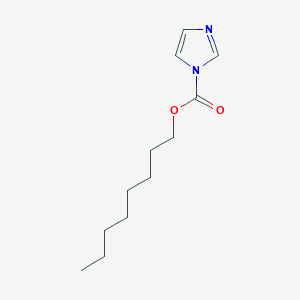
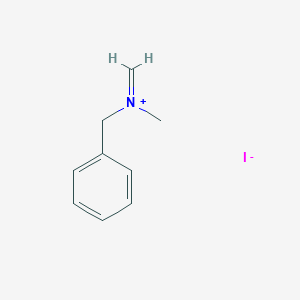
![N-Acetyl-S-[1,1,3,3,3-pentafluoro-2-(fluoromethoxy)propyl]-L-cysteine](/img/structure/B14261413.png)
![{[1-(tert-Butylsulfanyl)-3-methylbut-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14261414.png)
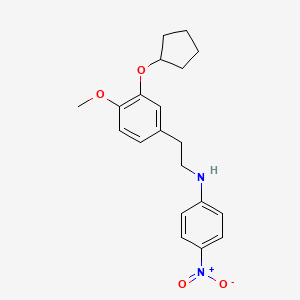
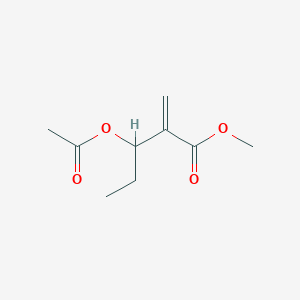
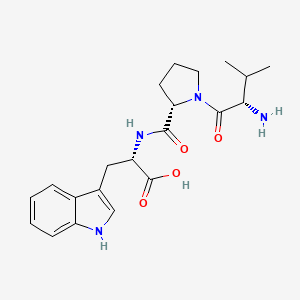
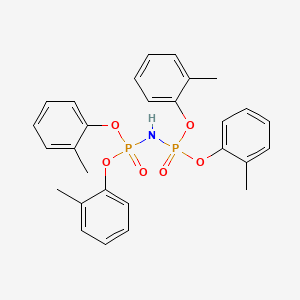
![Trimethyl[3-(naphthalen-1-yl)prop-2-en-1-yl]silane](/img/structure/B14261450.png)
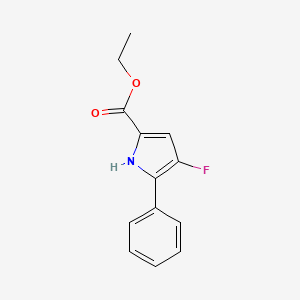
![(E,E)-N,N'-(4-Methyl-1,2-phenylene)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B14261458.png)

![N-(2,6-dimethylpiperidin-4-yl)-N-[4-[(2,6-dimethylpiperidin-4-yl)-formylamino]butyl]formamide](/img/structure/B14261461.png)
